Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate)
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Overview
Description
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) is a phosphine-based organic compound characterized by its unique structure. It appears as a colorless to white solid and is soluble in water . This compound is primarily used as an intermediate in the synthesis of coordination compounds or catalysts, and it holds significant value in organic synthesis and metal coordination chemistry .
Preparation Methods
The synthesis of disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) typically involves chemical synthesis methods. The specific synthetic routes and reaction conditions require detailed understanding and experimental procedures . Industrial production methods are not extensively documented, but the compound can be synthesized through controlled chemical reactions involving the appropriate precursors and reagents .
Chemical Reactions Analysis
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the conditions applied .
Scientific Research Applications
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and research.
Mechanism of Action
The mechanism by which disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphine-based structure allows it to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its role in organic synthesis and metal coordination chemistry .
Comparison with Similar Compounds
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) can be compared with other similar compounds, such as:
- Phenylbis(3-sodiosulfophenyl)phosphine
- Phenylbis(3-sodiooxysulfonyl)phosphine
- 3,3’-(Phenylphosphinidene)bis(benzenesulfonic acid sodium) salt
These compounds share similar structural features but differ in their specific functional groups and properties. Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) is unique due to its specific phosphine-based structure and its applications in coordination chemistry and catalysis .
Properties
CAS No. |
64018-22-0 |
---|---|
Molecular Formula |
C18H13Na2O6PS2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
disodium;3-[phenyl-(3-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C18H15O6PS2.2Na/c19-26(20,21)17-10-4-8-15(12-17)25(14-6-2-1-3-7-14)16-9-5-11-18(13-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
PWRPHTBBQPNXQA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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